6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (IUPAC name) is a cyclohexene derivative functionalized with a carboxylic acid group at position 1 and a carbamoyl substituent at position 6, linked to a 2,3-dimethylphenyl moiety.
Properties
IUPAC Name |
6-[(2,3-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-6,9,12-13H,7-8H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOQMYGRVCEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC=CCC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline.
Formation of Carbamoyl Intermediate: The reaction between cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) forms the carbamoyl intermediate.
Final Product Formation: The intermediate undergoes further reaction to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Substituent Effects on Physicochemical Properties
- Methyl groups mildly increase hydrophobicity (logP ~2.8) . 3,5-Dimethylphenyl: Symmetric substitution improves crystallinity, as seen in thermal stability studies (Tm = 160–165°C) .
Electron-Withdrawing Groups (e.g., Cl, CF₃) :
- 3-Chloro-4-methylphenyl : Chlorine increases polarity (logP ~3.1) and reactivity, making it effective in corrosion-resistant polymers (efficiency >99% in poly-ACC coatings) .
- 4-Trifluoromethylphenyl : The CF₃ group significantly lowers pKa (~3.5 for the carboxylic acid), enhancing solubility in polar solvents. Demonstrated IC₅₀ = 1.1 µM against human FABP4, a therapeutic target for metabolic disorders .
Functional Group Variation (e.g., Acetyl) :
- 3-Acetylphenyl : The ketone group enables crosslinking in polymeric materials, improving mechanical strength in corrosion-resistant coatings .
Biological Activity
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring substituted with a dimethylphenyl group and a carboxylic acid functional group. Its molecular formula is , and it has the following structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.38 g/mol |
Synthesis
The synthesis of this compound typically involves several chemical reactions:
- Formation of Cyclohexene Ring : Achieved through a Diels-Alder reaction.
- Introduction of Phenyl Groups : Conducted via Friedel-Crafts alkylation.
- Carboxylation : Utilizes methods like the Kolbe-Schmitt reaction.
These steps ensure the compound's structural integrity and functional properties.
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Signal Transduction Modulation : It could influence signaling pathways related to cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of this compound can effectively inhibit bacterial growth in vitro.
| Bacterial Strain | Zone of Inhibition (mm) | Positive Control (Meropenem) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 22 |
| Bacillus subtilis | 14 | 24 |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. Results indicate that it possesses notable free radical scavenging abilities, which may contribute to its overall biological efficacy.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that derivatives of this compound showed promising antibacterial effects comparable to established antibiotics like meropenem .
- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives effectively inhibited urease and alpha-amylase activities, suggesting potential applications in treating conditions related to these enzymes .
- Antioxidant Studies : In vitro assays indicated significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
